molecular formula C22H26FN7O2 B6019268 N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B6019268
M. Wt: 439.5 g/mol
InChI Key: XQFIHQSTMOYOTR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a piperazine moiety, and substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is often synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often involving halogenated intermediates.

    Attachment of Substituted Phenyl Groups: The phenyl groups with specific substituents (e.g., methoxy and fluorophenyl) are attached through further substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the triazine ring or the piperazine moiety, potentially altering the electronic properties of the compound.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the phenyl rings and the triazine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, organometallic reagents.

Major Products

    Oxidation Products: Quinones, hydroxylated derivatives.

    Reduction Products: Reduced triazine derivatives, altered piperazine structures.

    Substitution Products: Various substituted triazine and phenyl derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for specialized chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and piperazine moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,4-dimethoxyphenyl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide
  • **2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-N-(2,4-dimethoxyphenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-31-17-7-8-18(19(13-17)32-2)25-22-27-20(26-21(24)28-22)14-29-9-11-30(12-10-29)16-5-3-15(23)4-6-16/h3-8,13H,9-12,14H2,1-2H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFIHQSTMOYOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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